molecular formula C12H9N3O5 B11955121 3-(2,4-Dinitroanilino)phenol CAS No. 62276-01-1

3-(2,4-Dinitroanilino)phenol

Cat. No.: B11955121
CAS No.: 62276-01-1
M. Wt: 275.22 g/mol
InChI Key: CPLOONONGQPDEM-UHFFFAOYSA-N
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Description

3-(2,4-Dinitroanilino)phenol is an organic compound with the molecular formula C12H9N3O5 and a molecular weight of 275.223 g/mol . . This compound is characterized by the presence of nitro groups and an anilino group attached to a phenol ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2,4-Dinitroanilino)phenol can be synthesized through the condensation of 4-aminophenol with 1-chloro-2,4-dinitrobenzene . The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dinitroanilino)phenol undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of dinitrophenol derivatives.

    Reduction: Formation of 3-(2,4-diaminoanilino)phenol.

    Substitution: Formation of alkylated or acylated phenol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(2,4-Dinitroanilino)phenol involves its interaction with cellular components. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular structures . Additionally, the compound can bind to proteins and enzymes, altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Dinitroanilino)phenol is unique due to its specific arrangement of nitro and anilino groups on the phenol ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in dyeing and scientific research .

Properties

CAS No.

62276-01-1

Molecular Formula

C12H9N3O5

Molecular Weight

275.22 g/mol

IUPAC Name

3-(2,4-dinitroanilino)phenol

InChI

InChI=1S/C12H9N3O5/c16-10-3-1-2-8(6-10)13-11-5-4-9(14(17)18)7-12(11)15(19)20/h1-7,13,16H

InChI Key

CPLOONONGQPDEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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